molecular formula C11H10F2N2O4 B13154270 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid

2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid

Cat. No.: B13154270
M. Wt: 272.20 g/mol
InChI Key: WCCAURRGPASQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid is a compound that features a unique combination of functional groups, including a difluoromethoxy group, a methoxy group, and an indazole ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule can significantly alter its biological activity and physicochemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid typically involves the construction of the indazole ring followed by the introduction of the difluoromethoxy and methoxy groups. One common approach is to start with a suitable aromatic precursor, such as a substituted aniline, which undergoes cyclization to form the indazole core. The difluoromethoxy group can be introduced using difluoromethylation reagents, while the methoxy group can be added via methylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can enhance the efficiency of the process. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid is unique due to the combination of its functional groups, which confer distinct physicochemical and biological properties. The presence of both difluoromethoxy and methoxy groups, along with the indazole ring, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H10F2N2O4

Molecular Weight

272.20 g/mol

IUPAC Name

2-[6-(difluoromethoxy)-7-methoxy-2H-indazol-3-yl]acetic acid

InChI

InChI=1S/C11H10F2N2O4/c1-18-10-7(19-11(12)13)3-2-5-6(4-8(16)17)14-15-9(5)10/h2-3,11H,4H2,1H3,(H,14,15)(H,16,17)

InChI Key

WCCAURRGPASQMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C(NN=C21)CC(=O)O)OC(F)F

Origin of Product

United States

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